1-Methoxy-3-azabicyclo[3.1.1]heptane
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Overview
Description
1-Methoxy-3-azabicyclo[311]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Mechanism of Action
Target of Action
It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
Given its incorporation into rupatidine, it may interact with histamine receptors to exert its effects .
Pharmacokinetics
The compound’s incorporation into rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in absorption, distribution, metabolism, and excretion.
Result of Action
Its incorporation into rupatidine suggests potential antihistamine effects .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various reagents, including lithium aluminum hydride (LiAlH4) and cobalt chloride (CoCl2) under heating conditions . The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that can be adapted for large-scale production. This includes optimizing reaction conditions and using efficient catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Methoxy-3-azabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its incorporation into drug molecules to enhance their efficacy and stability.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methoxy-3-azabicyclo[3.1.1]heptane can be compared to other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: Lacks the methoxy group, which can affect its reactivity and interactions.
Bicyclo[3.1.1]heptane: Does not contain a nitrogen atom, leading to different chemical properties and applications.
Pyridine: A simpler nitrogen-containing heterocycle with different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a bicyclic structure with a nitrogen atom and a methoxy group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-3-azabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-7-2-6(3-7)4-8-5-7/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZSRQKBVOLXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243515-92-4 |
Source
|
Record name | 1-methoxy-3-azabicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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